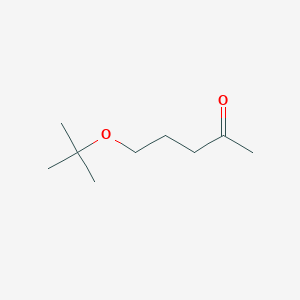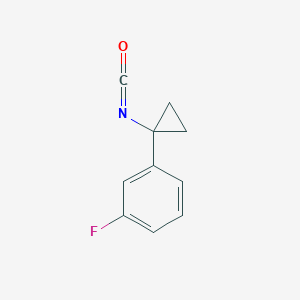![molecular formula C11H25ClN2O2 B13536601 tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride CAS No. 2825006-09-3](/img/structure/B13536601.png)
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using tert-butyl carbamate. The process can be carried out under mild conditions using reagents such as trifluoroacetic acid or heat for the removal of the protecting group . The synthetic route may involve multiple steps, including amination, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions. These reactions are conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, sodium borohydride, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate used for protecting amine groups.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Used in similar applications but with different reactivity due to the presence of an oxirane ring.
Uniqueness
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Propriétés
Numéro CAS |
2825006-09-3 |
|---|---|
Formule moléculaire |
C11H25ClN2O2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H |
Clé InChI |
XNSRFQRWHXFVEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


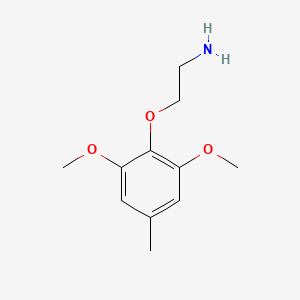
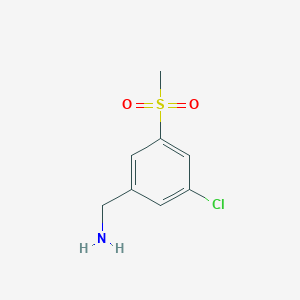

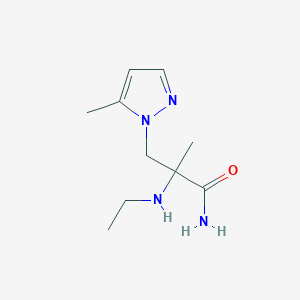

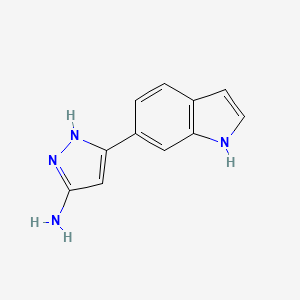
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)



![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
